molecular formula C22H21N3O3 B2669230 2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate CAS No. 338963-03-4

2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate

Cat. No.: B2669230
CAS No.: 338963-03-4
M. Wt: 375.428
InChI Key: LXAVDPKDXQFTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate is a carbamate derivative characterized by a central phenylethyl backbone substituted with two phenylcarbamoyl groups. The compound’s structure includes an N-phenylcarbamate moiety and an anilinocarbonylamino group attached to the ethyl chain, resulting in a symmetrical arrangement of aromatic and carbamate functionalities. Its synthesis typically involves reacting phenyl chloroformate with anilinoethyl derivatives under controlled conditions, followed by purification via multiple recrystallizations to achieve analytical-grade purity . The compound is commercially available through multiple suppliers (e.g., AC1MXM5C, HMS577G09) and is used in pharmacological and chemical studies, though its specific applications remain under investigation .

Properties

IUPAC Name

[2-phenyl-2-(phenylcarbamoylamino)ethyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-21(23-18-12-6-2-7-13-18)25-20(17-10-4-1-5-11-17)16-28-22(27)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,27)(H2,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAVDPKDXQFTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate typically involves the reaction of aniline with phenyl isocyanate to form the anilinocarbonyl intermediate. This intermediate is then reacted with 2-phenylethylamine to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the anilinocarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The products depend on the nucleophile used but can include substituted aniline derivatives.

Scientific Research Applications

2-[(Anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Lipophilicity

Carbamate derivatives with aromatic substituents are widely studied for their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Lipophilicity (log k) Synthetic Challenges References
2-[(Anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate Phenyl, carbamate, anilinocarbonyl Not explicitly reported Requires multiple recrystallizations
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) Chlorophenyl, carbamate, alkyl chains 1.8–2.5 (HPLC-derived) Halogenation steps increase reactivity
Ethyl N-phenyl-N-(2-phthalimidoethyl) carbamate Phthalimide, ethyl carbamate ~2.1 (estimated) Phthalimide incorporation reduces solubility
N-Phenyl-N-(dialkylaminoalkyl) carbamate hydrochlorides Dialkylamino, hydrochloride salt Varies by alkyl chain Salt formation complicates purification

Key Observations:

  • Lipophilicity: Chlorinated analogs (e.g., 4a–i) exhibit higher log k values (1.8–2.5) due to halogen-induced hydrophobicity, whereas the non-halogenated target compound likely has moderate lipophilicity . Phthalimide-containing derivatives show reduced solubility, limiting their bioavailability compared to phenylcarbamates .
  • Synthetic Complexity : The target compound’s synthesis is hindered by purification challenges, requiring repeated recrystallizations to remove byproducts . In contrast, halogenated analogs involve hazardous halogenation steps, increasing reactivity but posing safety risks .

Stability and Industrial Relevance

  • Stability : The target compound’s aromatic carbamate groups confer moderate thermal stability, comparable to other phenyl-substituted carbamates. Halogenated analogs degrade faster under basic conditions due to labile C–Cl bonds .
  • Commercial Availability : The compound is readily available through suppliers like Bionet1_003087 and MCULE-4659262980, unlike many research-stage analogs .

Biological Activity

2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate (CAS: 338963-03-4) is a synthetic organic compound with notable structural features that suggest potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.

  • Molecular Formula : C22H21N3O3
  • Molecular Weight : 375.43 g/mol
  • Purity : >90% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate moiety can facilitate binding interactions, which may modulate the activity of these targets, leading to various biological effects.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activity. For instance, studies on related N-phenylcarbamates have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The specific anticancer activity of this compound remains to be fully elucidated, but its structural analogs suggest potential efficacy.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, a common mechanism for many carbamate derivatives. Enzyme inhibition can lead to altered metabolic pathways in cells, potentially impacting processes such as inflammation and tumor growth . Further studies are needed to identify specific enzymes affected by this compound.

Study on Cross-Coupling Reactions

A study highlighted the use of N-phenylcarbamate derivatives in palladium-catalyzed cross-coupling reactions, demonstrating their stability and reactivity in biological systems. The second-order rate constant for these reactions was reported at approximately 19,770 M1^{-1}s1^{-1}, indicating high reactivity suitable for bioconjugation applications . This suggests that this compound could be utilized in targeted drug delivery systems or as a bioconjugation tool.

Data Tables

Property Value
Molecular FormulaC22H21N3O3
Molecular Weight375.43 g/mol
Purity>90%
CAS Number338963-03-4
Biological Activity Findings
Anticancer ActivityInduces apoptosis in cancer cells (related compounds)
Enzyme InhibitionPotential inhibitor (specific targets unknown)
Reactivity in Cross-Couplingk2_2 = 19,770 M1^{-1}s1^{-1}

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via carbamate formation using phenyl chloroformate and anilinoalkylamine intermediates. Key steps include (i) preparing anilinoethyl halides from anilinoethanol , (ii) reacting these intermediates with dialkylamines to form N-(dialkylaminoethyl)anilines, and (iii) coupling with phenyl chloroformate in ethyl acetate at 20–25°C to minimize side reactions . Yield optimization requires controlled stoichiometry (1:1 molar ratio of amine to chloroformate) and inert conditions to prevent hydrolysis. Purification via repeated recrystallization is critical due to residual byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak® OD) is recommended for enantiomeric separation, as carbamates often exhibit stereoisomerism . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, particularly for distinguishing phenyl and carbamate moieties. Mass spectrometry (ES/MS) provides molecular weight validation and detects impurities at trace levels .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess thermal degradation (via thermogravimetric analysis, TGA) and photolytic decomposition (using UV-Vis exposure). Preliminary data on related carbamates suggest sensitivity to moisture and light, necessitating storage in anhydrous, amber vials at –20°C . Accelerated aging experiments (40°C/75% RH for 6 months) can model long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity results in cell-based vs. in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic differences (e.g., hepatic cytochrome P450-mediated oxidation) or solubility limitations. To resolve this:

  • Perform in vitro metabolic profiling using liver microsomes to identify active/inactive metabolites .
  • Use computational modeling (e.g., molecular dynamics) to predict membrane permeability and target binding .
  • Validate via isotopic labeling (e.g., ¹⁴C-tagged compound) to track biodistribution .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and ecotoxicological risks?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic studies : Measure hydrolysis rates (pH 4–9), photodegradation in simulated sunlight, and adsorption to soil/sediment.
  • Biotic studies : Use OECD 301D respirometry to assess microbial degradation in activated sludge.
  • Trophic transfer analysis : Expose model organisms (e.g., Daphnia magna) to sublethal doses and quantify bioaccumulation factors (BCFs) .

Q. What strategies resolve challenges in isolating stereoisomers during synthesis?

  • Methodological Answer : Chiral resolution via preparative HPLC (e.g., 20% MeOH-DMEA in CO₂ at 35°C) achieves >98% enantiomeric excess (ee) for carbamate analogs . Alternatively, asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) during intermediate synthesis can preemptively control stereochemistry .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacological profile?

  • Methodological Answer : Systematic SAR studies should:

  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • Compare binding affinities using surface plasmon resonance (SPR) against target receptors.
  • Evaluate toxicity via high-content screening (HCS) in hepatocyte and cardiomyocyte models .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical logP predictions and experimental lipophilicity data?

  • Methodological Answer : Discrepancies often stem from ionization effects or solvent interactions. Resolve by:

  • Validating experimental logP via reversed-phase HPLC (e.g., C18 column, isocratic elution) .
  • Adjusting computational models (e.g., COSMO-RS) to account for solvation entropy .
  • Cross-referencing with alternative metrics like logD (pH-dependent distribution coefficient) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.